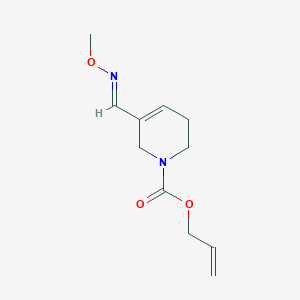
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "PDP" and is a pyridine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of PDP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. PDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. PDP has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
生化学的および生理学的効果
PDP has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the modulation of NF-κB activity, and the induction of apoptosis in cancer cells. PDP has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
実験室実験の利点と制限
One advantage of PDP is its ease of synthesis and purification, which makes it a useful reagent for various reactions. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. One limitation of PDP is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many future directions for the study of PDP, including the development of new synthesis methods, the exploration of its potential applications in various fields, and the elucidation of its mechanism of action. One potential direction is the development of PDP-based materials for various applications, including drug delivery and tissue engineering. Another potential direction is the development of PDP-based drugs for the treatment of various diseases, including cancer and inflammation. Overall, the study of PDP is an exciting and promising area of research with many potential applications and future directions.
合成法
PDP can be synthesized using various methods, including the reaction of 2-pyridinecarboxylic acid with methoxymethylamine and acetic anhydride. Another method involves the reaction of 2-pyridinecarboxaldehyde with methoxymethylamine and ethyl cyanoacetate. Both methods involve the use of a catalyst and a solvent, and the resulting product is purified using chromatography.
科学的研究の応用
PDP has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, PDP has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In materials science, PDP has been used as a building block for various polymers and materials. In organic synthesis, PDP has been used as a reagent for various reactions.
特性
CAS番号 |
121750-61-6 |
|---|---|
製品名 |
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
分子式 |
C11H16N2O3 |
分子量 |
224.26 g/mol |
IUPAC名 |
prop-2-enyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h3,5,8H,1,4,6-7,9H2,2H3/b12-8+ |
InChIキー |
FIBWODBLQWJUIU-UHFFFAOYSA-N |
異性体SMILES |
CO/N=C/C1=CCCN(C1)C(=O)OCC=C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC=C |
正規SMILES |
CON=CC1=CCCN(C1)C(=O)OCC=C |
その他のCAS番号 |
145071-36-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
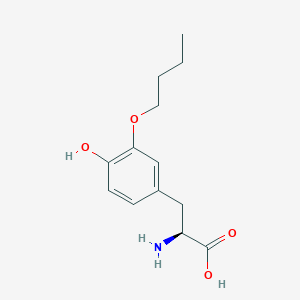

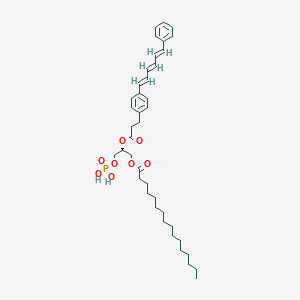
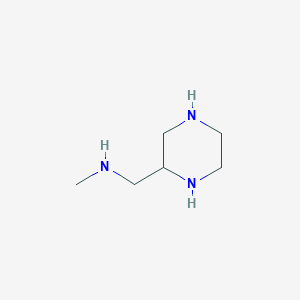
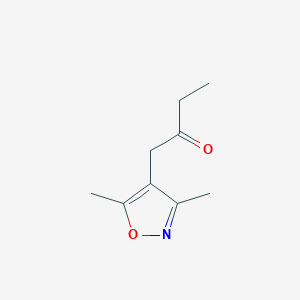
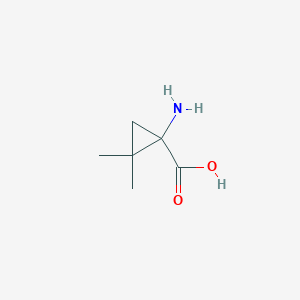
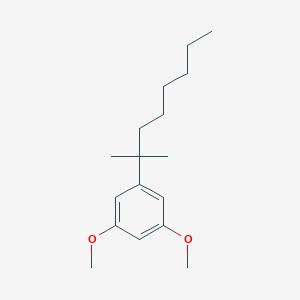
![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)
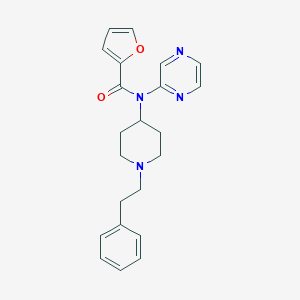
![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)
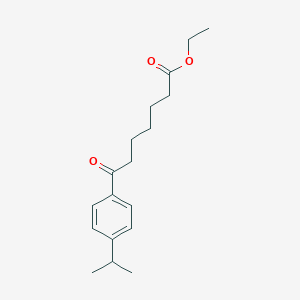
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)